

Technical Support Center: SR14150 Synthesis and Purification

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Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

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Welcome to the technical support center for the synthesis and purification of **SR14150**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is **SR14150** and what are its primary pharmacological effects?

SR14150 is a nociceptin/orphanin FQ (NOP) receptor agonist that also exhibits partial agonist activity at the mu-opioid receptor (MOR).^[1] It has been shown to produce analgesia in rodent models.^{[1][2]} Notably, its antiallodynic effects in chronic pain models appear to be mediated by the NOP receptor, while its antinociceptive effects in acute pain are MOR-mediated.^[2]

Q2: Where can I find a detailed synthesis protocol for **SR14150**?

The synthesis of **SR14150** has been reported by the laboratory of Dr. Zaveri.^[2] For a detailed protocol, it is recommended to consult publications originating from this research group. While a step-by-step guide is not available in the immediate search results, the general principles of synthesizing complex nitrogen-containing heterocyclic compounds would apply.

Q3: What are some common impurities that can arise during the synthesis of **SR14150**?

Impurities in pharmaceutical synthesis can originate from starting materials, by-products, intermediates, degradation products, and reagents.[3] For a complex molecule like **SR14150**, potential impurities could include diastereomers, incompletely reacted intermediates, or by-products from side reactions. Impurity profiling using techniques like HPLC-MS is crucial for identification and quantification.[4][5][6]

Troubleshooting Guides

Synthesis Challenges

A common challenge in multi-step organic synthesis is achieving high yields and purity. The construction of sterically hindered quaternary carbon centers, often present in complex molecules, can be particularly challenging.[7]

Problem: Low reaction yield.

Possible Cause	Suggested Solution
Suboptimal Reaction Conditions	Optimize reaction parameters such as temperature, concentration of reactants, and solvent.[8] Even small changes can significantly impact yield.
Presence of Moisture	Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like organolithiums.[9]
Incorrect Stoichiometry	Accurately determine the concentration of reagents, particularly organometallic compounds, through titration before use.[9]
Side Reactions	Carefully control the reaction temperature to minimize the formation of unwanted by-products.[9]

Problem: Formation of multiple products.

Possible Cause	Suggested Solution
Lack of Stereoselectivity	Employ stereoselective catalysts or chiral auxiliaries to control the formation of the desired stereoisomer. [7]
Competing Reaction Pathways	Adjusting the reaction temperature or the order of reagent addition can favor the desired reaction pathway. [8]
Isomerization of Intermediates	The use of specific acids or bases, or their complete exclusion, can sometimes prevent unwanted isomerization.

Purification Challenges

The purification of the final compound is a critical step to ensure the removal of unreacted starting materials, reagents, and by-products. Affinity chromatography and ion-exchange chromatography are common methods for purifying complex molecules.[\[10\]](#)[\[11\]](#)

Problem: Low recovery of **SR14150** after purification.

Possible Cause	Suggested Solution
Protein Precipitation in Column	Decrease the amount of sample loaded or elute with a linear gradient instead of a step gradient. Consider adding detergents or adjusting the salt concentration.
Compound Strongly Bound to Resin	Elute with a buffer containing a higher concentration of a competing agent (e.g., imidazole for His-tagged proteins) or by changing the pH. [12]
Compound Degraded During Purification	Perform all purification steps at low temperatures (4°C) and consider adding protease inhibitors if applicable. [13]

Problem: Presence of impurities in the final product.

Possible Cause	Suggested Solution
Inefficient Washing Steps	Increase the number of wash steps or the volume of the wash buffer to ensure complete removal of unbound impurities.
Nonspecific Binding to the Resin	Add a non-ionic detergent (e.g., 0.1-0.2% Tween-20) or increase the salt concentration (up to 500 mM NaCl) in the wash buffer to disrupt nonspecific interactions.
Co-elution with Contaminants	If impurities have similar properties to SR14150, an additional purification step using a different separation principle (e.g., ion-exchange followed by size-exclusion chromatography) may be necessary. [14] [15]

Experimental Protocols & Data

While specific experimental protocols for **SR14150** are proprietary, the following tables provide generalized data that researchers can aim for based on common practices in medicinal chemistry.

Table 1: Generic Reaction Condition Optimization Parameters

Parameter	Range	Considerations
Temperature	-78°C to 150°C	Lower temperatures for kinetic control; higher for thermodynamic products.[8]
Reactant Concentration	0.01 M to 2 M	Higher concentrations can increase reaction rates but may also lead to side products. [8]
Solvent	Aprotic (THF, DCM) vs. Protic (MeOH, H ₂ O)	Solvent choice can dramatically influence reaction outcomes.
Catalyst Loading	0.1 mol% to 20 mol%	Higher loading may increase speed but also cost and potential for side reactions.[16]

Table 2: Generic Purification Troubleshooting Parameters

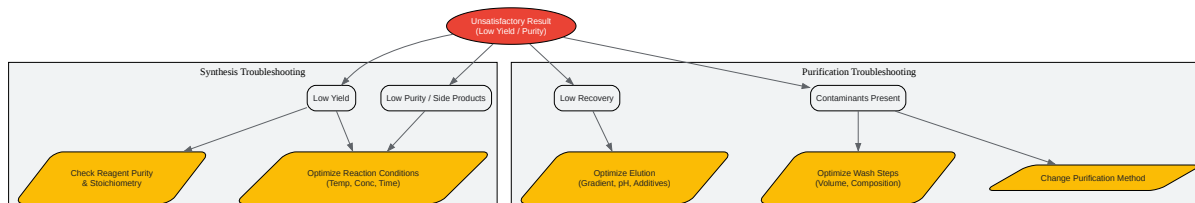
Parameter	Typical Values	Impact on Purity/Yield
Wash Buffer Imidazole (for His-tag)	20-50 mM	Reduces nonspecific binding.
Elution Buffer Imidazole (for His-tag)	250-500 mM	Competitively elutes the target compound.[12]
Wash Buffer Salt Concentration (NaCl)	150-500 mM	Reduces ionic interactions and nonspecific binding.
pH of Buffers	6.5 - 8.5	Should be optimized for compound stability and binding to the resin.[12]

Visualizations



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Caption: General workflow for the synthesis and purification of **SR14150**.



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Caption: A logical guide for troubleshooting common issues in synthesis and purification.

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